molecular formula C3H4ClN3O2S B13171477 1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride

1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B13171477
M. Wt: 181.60 g/mol
InChI Key: SFAVWPQHWWWCNF-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a sulfonyl chloride group attached to the triazole ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 1-Methyl-1H-1,2,4-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:

1-Methyl-1H-1,2,4-triazole+Chlorosulfonic acid1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride+HCl\text{1-Methyl-1H-1,2,4-triazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 1-Methyl-1H-1,2,4-triazole+Chlorosulfonic acid→1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules and the development of biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride involves its reactivity with nucleophiles and its ability to form stable derivatives. The sulfonyl chloride group is highly reactive, allowing for the selective modification of target molecules. The triazole ring provides stability and enhances the compound’s overall reactivity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or modify enzyme activity by reacting with active site residues.

    Receptors: It can interact with receptor proteins, potentially modulating their function.

    Pathways: The compound’s derivatives can influence various biochemical pathways, depending on their specific structure and reactivity.

Comparison with Similar Compounds

1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride can be compared with other triazole derivatives, such as:

    1-Methyl-1H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a sulfonyl chloride group, leading to different reactivity and applications.

    1-Methyl-1H-1,2,4-triazole-3-carboxylate: Contains a carboxylate group, used in different synthetic pathways and applications.

    1-Methyl-1H-1,2,4-triazole-3-amine:

Uniqueness: The presence of the sulfonyl chloride group in this compound makes it particularly valuable for selective substitution reactions, enabling the synthesis of a wide range of derivatives with diverse applications.

Properties

Molecular Formula

C3H4ClN3O2S

Molecular Weight

181.60 g/mol

IUPAC Name

1-methyl-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C3H4ClN3O2S/c1-7-2-5-3(6-7)10(4,8)9/h2H,1H3

InChI Key

SFAVWPQHWWWCNF-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)S(=O)(=O)Cl

Origin of Product

United States

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